2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol
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Overview
Description
2-(8-Hydroxymethyl-1,4-dioxa-spiro[45]dec-8-yl)-ethanol is a chemical compound with a unique spirocyclic structure This compound features a dioxaspirodecane ring system, which is a bicyclic structure containing two oxygen atoms and a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol typically involves the reaction of cyclohexanone with formaldehyde and ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxymethyl and ethanol groups. The reaction conditions often include the use of catalysts such as montmorillonite KSF and sonochemical methods to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, its spirocyclic structure allows it to fit into unique binding sites, making it a versatile molecule for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares the spirocyclic structure but contains nitrogen atoms in the ring, making it a potent inhibitor of specific kinases.
1,4-Dioxaspiro[4.4]nonane: A similar spirocyclic compound with a different ring size, used in the synthesis of biolubricants.
Uniqueness
2-(8-Hydroxymethyl-1,4-dioxa-spiro[4Its spirocyclic structure also provides stability and specificity in various chemical and biological interactions, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c12-6-5-10(9-13)1-3-11(4-2-10)14-7-8-15-11/h12-13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTVUMMCZIYSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CCO)CO)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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